molecular formula C13H9Cl3O3S B1520120 2,4,6-Trichlorophenyl phenylmethanesulfonate CAS No. 1171919-33-7

2,4,6-Trichlorophenyl phenylmethanesulfonate

Cat. No.: B1520120
CAS No.: 1171919-33-7
M. Wt: 351.6 g/mol
InChI Key: BLOMCQQCBMOQLR-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl phenylmethanesulfonate is a chemical compound with the molecular formula C13H9Cl3O3S and a molecular weight of 351.64 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichlorophenyl phenylmethanesulfonate typically involves the reaction of 2,4,6-trichlorophenol with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and equipment to ensure the efficient and safe production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl phenylmethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

2,4,6-Trichlorophenyl phenylmethanesulfonate is widely used in scientific research due to its unique chemical properties. It is employed in the study of enzyme mechanisms, as a reagent in organic synthesis, and as a building block in the development of new pharmaceuticals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl phenylmethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

2,4,6-Trichlorophenyl phenylmethanesulfonate is compared with other similar compounds, such as 2,4,6-trichlorophenol and phenylmethanesulfonyl chloride. While these compounds share structural similarities, this compound is unique in its reactivity and applications. The comparison highlights its distinct properties and advantages over other compounds.

List of Similar Compounds

  • 2,4,6-Trichlorophenol

  • Phenylmethanesulfonyl chloride

  • 2,4,6-Tribromophenyl phenylmethanesulfonate

  • 2,4,6-Trifluorophenyl phenylmethanesulfonate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,4,6-trichlorophenyl) phenylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOMCQQCBMOQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252785
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-33-7
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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